N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-20-18-13-7-3-4-8-14(13)22-19(24(18)23-12)27-11-17(25)21-15-9-5-6-10-16(15)26-2/h3-10H,11H2,1-2H3,(H,21,25) |
InChI Key |
YQIQGXABZMQVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A solution of hydrazinobenzoic acid (10 mmol) in ethanol is added to N-cyanoimidocarbonate (10 mmol) at 0°C, followed by dropwise addition of triethylamine (30 mmol). The mixture is stirred overnight, acidified with HCl, and refluxed for 1–3 hours. Precipitation in ice/water yields the cyclized product, 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (Table 1).
Table 1: Reaction Conditions for Triazoloquinazoline Formation
Thionation for Sulfhydryl Group Introduction
Thionation of the quinazolinone intermediate is achieved using phosphorus pentasulfide (P₄S₁₀) in dry toluene under reflux. This converts the carbonyl group to a thione, enabling subsequent functionalization.
Synthesis of N-(2-Methoxyphenyl) Bromoacetamide
The acetamide side chain is prepared via sequential acetylation, methylation, and bromination (Figure 2).
Acetylation of 2-Methoxyaniline
2-Methoxyaniline is reacted with 2-bromoacetyl bromide in a basic aqueous medium (10% Na₂CO₃) to form 2-bromo-N-(2-methoxyphenyl)acetamide (Equation 1):
Table 2: Bromoacetamide Synthesis Parameters
Coupling via Sulfanyl Bridge Formation
The final step involves nucleophilic displacement of the bromine atom in 2-bromo-N-(2-methoxyphenyl)acetamide by the triazoloquinazoline-thiol (Figure 3).
Thiol-Displacement Reaction
A mixture of triazoloquinazoline-thiol (1 mmol) and 2-bromo-N-(2-methoxyphenyl)acetamide (1 mmol) in dry DMF is treated with sodium hydride (2 mmol) at 35°C for 8 hours. The product precipitates upon ice quenching and is recrystallized from THF/hexane.
Table 3: Coupling Reaction Optimization
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the triazoloquinazoline ring system may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Sulfoxide or sulfone derivatives.
- Substitution: Various N-substituted analogs.
- Reduction: Reduced forms of the triazoloquinazoline ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinone demonstrate efficacy against various bacterial strains. The presence of a thiol group in the structure is crucial for enhancing antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Activity
This compound has been investigated for its anticancer properties. Similar compounds have been synthesized and tested against various cancer cell lines. For example:
- MTT Assay : This assay is commonly used to evaluate cell viability and cytotoxicity. Compounds with quinazolinone structures have shown promising results against breast cancer cell lines (e.g., MDA-MB 231) .
The anticancer mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.
Antitubercular Activity
In vitro studies have also assessed the antitubercular activity of related compounds. For example, certain derivatives have shown inhibitory effects on Mycobacterium tuberculosis, targeting key enzymes like isocitrate lyase and pantothenate synthetase . This suggests a potential role for this compound in the development of new antitubercular agents.
Case Studies and Research Findings
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) within cells.
- Further research is needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural relatives include derivatives with variations in the triazoloquinazoline core, substituent positions, and acetamide-linked aromatic groups. Key analogues and their distinguishing features are summarized below:
Pharmacological Profiles
- Receptor Affinity and Selectivity: MRS1220 exhibits high potency as an A₃AR antagonist, preventing oligodendrocyte damage in ischemic models . Its 9-chloro and 2-furanyl groups enhance hydrophobic interactions with the receptor’s binding pocket. MRE 3008F20 demonstrates exceptional A₃AR selectivity (KD = 0.80 nM; >1,000-fold selectivity over A₁/A₂ subtypes) due to its pyrazolo-pyrimidine core and 4-methoxyphenylcarbamoyl group . Target Compound: While direct binding data are unavailable, its 2-methyl and 2-methoxyphenyl groups likely improve A₃AR affinity compared to non-substituted analogues. The sulfanyl bridge may stabilize interactions akin to MRS1220 .
- Therapeutic Potential: MRS1220 shows neuroprotective efficacy in optic nerve ischemia, attributed to A₃AR blockade .
Structure-Activity Relationship (SAR) Insights
- Triazoloquinazoline Core: Essential for AR antagonism; nitrogen-rich cores mimic adenosine’s purine structure .
- Sulfanyl Acetamide Linker: Critical for tethering aromatic groups (e.g., 2-methoxyphenyl) to the core. Replacing sulfur with oxygen (e.g., ethers) could diminish activity . Methoxy Groups: Enhance lipophilicity and membrane permeability, as seen in 8,9-dimethoxy derivatives () .
Biological Activity
N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 379.4 g/mol. The synthesis typically involves multiple steps that include the formation of triazole and quinazoline rings followed by coupling reactions to introduce the desired substituents. The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity .
Anticancer Properties
Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds related to this compound have shown IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines . The presence of specific substituents can enhance the binding affinity to DNA and increase cytotoxicity.
The mechanism of action for this compound involves its interaction with molecular targets within biological systems. It can bind to active sites or allosteric sites on enzymes or receptors, modulating their activity. This interaction may lead to inhibition or activation of various biochemical pathways contributing to its anti-inflammatory and anticancer effects .
Comparative Biological Activity
A comparison of various derivatives' biological activities reveals that certain structural modifications significantly impact their efficacy. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound 16 | HepG2 | 6.29 |
| Doxorubicin | Topo II Inhibitor | 8.23 |
This table illustrates the relative potency of this compound compared to established drugs like Doxorubicin .
Case Studies and Research Findings
Recent studies have explored the biological evaluation of synthesized compounds based on the triazoloquinazoline scaffold. For instance:
- Study on Topoisomerase II Inhibition : Compounds derived from this scaffold were tested for their inhibitory effects against Topoisomerase II (Topo II). The results indicated that several derivatives exhibited promising activity with IC50 values ranging from 15.16 to 20.65 µM .
- Antimicrobial Activity : Other studies have reported moderate anti-tubercular activity against Mycobacterium tuberculosis for related compounds .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reagents are involved?
The synthesis involves multi-step reactions starting with cyclocondensation of hydrazine derivatives and carbonyl compounds to form the triazoloquinazoline core. Key steps include:
- Core formation : Reacting 2-hydrazinobenzoic acid with dimethyl-n-cyanoimidodithiocarbonate under reflux to generate the triazoloquinazoline scaffold .
- Sulfanyl introduction : Thiolation using phosphorus pentasulfide or thiourea derivatives .
- Acetamide coupling : Chloroacetyl chloride reacts with 2-methoxyaniline in triethylamine to form the acetamide side chain . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yields >95% purity .
Q. What spectroscopic techniques confirm the compound's structure and purity?
- ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; triazole protons resonate at δ 8.2–8.5 ppm .
- HRMS-ESI : Validates the molecular ion peak (e.g., [M+H]+ at m/z 408.1234) .
- HPLC : C18 column with 70:30 MeOH:H₂O mobile phase confirms ≥95% purity .
Q. What biological targets are commonly investigated for triazoloquinazoline derivatives?
- Adenosine A3 receptor (hA3R) antagonism : Assessed via ³H-NECA displacement assays (IC₅₀ range: 1–50 nM) .
- Kinase inhibition : Screened against EGFR (IC₅₀ 2–10 μM) using luminescent kinase-Glo assays .
- Anti-inflammatory activity : Reduces IL-6 production by 40–60% in LPS-stimulated microglia at 10 μM .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature : Increasing from 80°C to 100°C in DMF improves cyclization efficiency by 15–20% .
- Solvent polarity : Acetonitrile reduces side-product formation by 30% compared to THF .
- Microwave-assisted synthesis : Reduces reaction time 3-fold (150°C for 30 minutes vs. 4 hours conventionally) .
- Real-time monitoring : TLC (hexane:EtOAc 3:1) ensures reaction completion before quenching .
Q. How to resolve discrepancies between in vitro and ex vivo biological activity data?
- Metabolic stability : Incubate with liver microsomes (human/rat) for 1 hour to assess degradation .
- Protein binding : Use equilibrium dialysis (4 hours) to quantify free fraction in plasma .
- Target validation : Radioligand displacement assays (³H-MRS1220) confirm receptor engagement .
- Ex vivo models : Test in oxygen-controlled rat optic nerve to mimic physiological conditions .
Q. What computational methods predict the compound's binding mode to hA3R?
- Molecular docking (AutoDock Vina) : Triazole N3 forms π-stacking with His95; methoxyphenyl oxygen bonds to Ser94 .
- MD simulations (AMBER) : RMSD <2 Å over 50 ns indicates stable binding .
- MM-PBSA : Estimates binding energy (ΔG ~-9.5 kcal/mol) .
- Pharmacophore mapping : Identifies essential features (aromatic core, hydrogen-bond acceptors) .
Q. How to conduct SAR studies to enhance A3R antagonistic potency?
- Substituent variation : 2-Ethyl groups increase lipophilicity (logP 3.5 vs. 2.1 for methyl) .
- Electron-withdrawing groups : Para-substitution on methoxyphenyl improves affinity 3–5 fold .
- Bioisosteric replacement : Sulfanyl-to-carbonyl substitution maintains activity while improving solubility .
- In vivo PK : Select derivatives with t½ >2 hours and bioavailability >20% .
Q. How to address complex splitting in ¹H NMR due to diastereotopic protons?
- Advanced NMR : COSY/TOCSY identifies coupled spins; NOESY detects spatial proximity .
- Variable temperature NMR : Reduces signal broadening (e.g., acetamide NH at 400K) .
- DFT calculations : Predicts chemical shifts (δ ±0.2 ppm accuracy) for ambiguous peaks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
